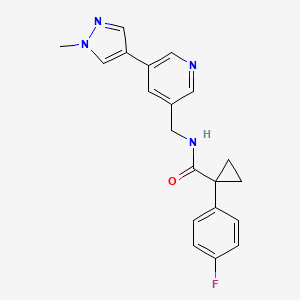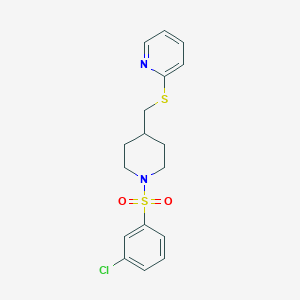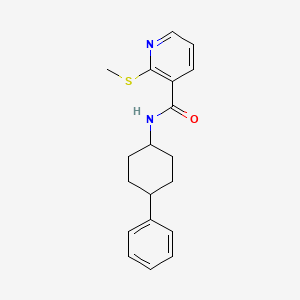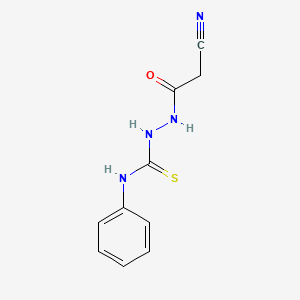![molecular formula C16H19N3O B2665979 (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-47-9](/img/structure/B2665979.png)
(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a new piperazine derivative . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone . Chemical Reactions Analysis
The chemical reactions involving this compound mainly pertain to its synthesis. As mentioned earlier, the synthesis involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2 to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds similar to (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone have been synthesized and evaluated for antibacterial properties. For instance, a series of novel triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, suggesting potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Synthesis and Structural Analysis
Various derivatives of related compounds have been synthesized, and their structures have been characterized using techniques like NMR, FT-IR, and X-ray crystallography. These studies provide insights into the molecular configuration and potential applications of these compounds in chemical research (Wang et al., 2015).
Materials Science Applications
In the field of materials science, derivatives of this compound have been used to synthesize polyacetylene network gels with potential applications in energy storage devices. This demonstrates the compound's utility in developing new materials with enhanced electrical storage ability (Tian et al., 2020).
Antimycobacterial Agents
Some derivatives have been explored for their potential as antimycobacterial agents. Modifications to the molecular structure of these compounds can significantly impact their activity against Mycobacterium tuberculosis, suggesting their role in developing new treatments for tuberculosis (Biava et al., 2008).
Neuroprotective Applications
Certain derivatives have shown potential in treating neurodegenerative diseases. For example, NSI-189 Phosphate, a derivative, has shown promise in treating major depressive disorder and improving cognitive functions in preclinical studies, indicating its potential application in neuropharmacology (Liu et al., 2019).
Wirkmechanismus
The compound has been found to exhibit anti-nociceptive and anti-inflammatory effects . It reduces the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Zukünftige Richtungen
The anti-nociceptive and anti-inflammatory effects of this compound suggest potential applications in the treatment of pain and inflammation . Future research could focus on further investigating these effects, determining the exact mechanism of action, and assessing the potential for clinical use. Additionally, more detailed studies on the physical and chemical properties, as well as safety and hazards, of this compound would be beneficial.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-17-10-12-19(13-11-17)16(20)14-4-6-15(7-5-14)18-8-2-3-9-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTGYMVSCXQSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2665897.png)


![[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2665903.png)



![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2665913.png)


![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2665916.png)
